Yttrium(III) chloride hydrate serves as a precursor for the synthesis of optically active crystals. These crystals exhibit the property of optical rotation, meaning they can rotate the plane of polarized light. This property finds applications in various fields, including:
Yttrium(III) chloride hydrate acts as a starting material for the synthesis of polymerization catalysts. These catalysts play a vital role in the production of various polymers with desired properties, such as:
Yttrium(III) chloride hydrate, with the chemical formula YCl₃·6H₂O, is an inorganic compound that appears as a colorless or white crystalline solid. It is highly soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air. The compound exists in two forms: the hydrated form and an anhydrous form (YCl₃). The structure of solid yttrium(III) chloride features a cubic arrangement where yttrium ions occupy octahedral holes formed by chloride ions, resulting in a layered structure similar to that of aluminum chloride .
Yttrium(III) chloride hydrate can be synthesized through various methods:
Yttrium(III) chloride hydrate has several important applications:
Interaction studies involving yttrium(III) chloride hydrate often focus on its reactivity with other compounds and its behavior in biological systems. Research indicates that the compound can interact with various ligands, affecting its solubility and stability. Additionally, studies on its interactions with biomolecules may provide insights into its potential therapeutic uses or toxicological effects .
Yttrium(III) chloride hydrate shares similarities with several other rare earth chlorides and hydrates. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Features |
---|---|---|
Yttrium(III) Chloride Hydrate | YCl₃·6H₂O | Highly soluble; used as a catalyst precursor |
Lanthanum(III) Chloride Hydrate | LaCl₃·6H₂O | Used in phosphor materials; lower solubility |
Cerium(III) Chloride Hydrate | CeCl₃·7H₂O | Strong oxidizing properties; different hydration state |
Neodymium(III) Chloride Hydrate | NdCl₃·6H₂O | Magnetic properties; used in lasers |
Yttrium(III) chloride hydrate stands out due to its specific applications in catalysis and optical materials, making it significant in both industrial and research contexts .
Yttrium(III) chloride hydrate represents an inorganic compound that exists in multiple hydrated forms, with the hexahydrate being the most commonly encountered variant [1] [2]. The compound manifests two primary chemical formulations: the anhydrous form with the molecular formula YCl₃ and the hydrated form YCl₃·6H₂O [1] [3]. The hexahydrate form exhibits a molecular weight of 303.36 grams per mole, while the anhydrous variant possesses a molecular weight of 195.265 grams per mole [2] [33].
The structural composition of yttrium(III) chloride hydrate features yttrium cations in the trivalent oxidation state (Y³⁺) combined with chloride anions (Cl⁻) and water molecules of crystallization [1] [4]. In the hexahydrate form, each yttrium ion associates with six water molecules, creating a coordination complex that fundamentally alters the structural properties compared to the anhydrous form [4] [32]. The compound presents as a white crystalline solid with exceptional water solubility, reaching 751 grams per liter at 20°C [6].
Property | Hexahydrate (YCl₃·6H₂O) | Anhydrous (YCl₃) |
---|---|---|
Molecular Weight | 303.36 g/mol | 195.265 g/mol |
CAS Number | 10025-94-2 | 10361-92-9 |
Appearance | White crystalline solid | White solid |
Density | 2.18 g/cm³ | 2.18 g/cm³ |
Water Solubility | 751 g/L (20°C) | Highly soluble |
The crystallographic characteristics of yttrium(III) chloride demonstrate distinct structural features that differentiate it from other rare earth chlorides [1] [9]. The anhydrous form adopts a cubic crystal system with close-packed chloride ions arranged in a specific geometric pattern [1] [9]. X-ray crystallographic analysis reveals that the compound crystallizes with unit cell parameters consistent with the aluminum chloride structure type [9] [18].
The hexahydrate form exhibits different crystallographic properties due to the incorporation of water molecules into the crystal lattice [4] [32]. The hydrated structure features octahedral coordination environments around the yttrium centers, with water molecules occupying specific positions within the crystal framework [4] [13]. Thermogravimetric analysis indicates that the hexahydrate undergoes decomposition at approximately 100°C, releasing water molecules and potentially forming oxychloride intermediates rather than reverting to the pure anhydrous form [1] [33].
The crystal structure demonstrates remarkable stability under ambient conditions, though the compound exhibits deliquescent properties, readily absorbing moisture from atmospheric conditions [1] [6]. This hygroscopic behavior significantly influences the handling and storage requirements for maintaining structural integrity of the crystalline material [7].
The anhydrous yttrium(III) chloride adopts a distinctive cubic structure characterized by close-packed chloride ions arranged in a three-dimensional framework [1] [9]. This structural arrangement creates a layered architecture where chloride ions form the primary structural matrix with yttrium cations occupying specific interstitial positions [1] [18]. The close-packing arrangement of chloride ions follows a cubic geometry that maximizes space efficiency while maintaining electrostatic stability [9].
Within this cubic framework, the chloride ions create octahedral holes where yttrium ions preferentially locate [1] [9]. The yttrium cations fill one-third of the available octahedral sites, creating a systematic arrangement that results in the formation of YCl₆ octahedral units [1] [9]. These octahedral units share three edges with adjacent octahedra, generating a layered structure that extends throughout the crystal lattice [1] [9].
The close-packed arrangement facilitates efficient packing density while maintaining the required stoichiometric ratios between yttrium and chloride components [9]. This structural motif proves particularly stable due to the favorable size relationship between yttrium(III) cations and chloride anions, with the ionic radius of yttrium (0.90 Å) providing optimal geometric fit within the octahedral environments created by the chloride framework [12] [29].
The coordination environment surrounding yttrium(III) centers in both anhydrous and hydrated forms demonstrates exclusively octahedral geometry [1] [4] [9]. In the anhydrous structure, each yttrium ion coordinates with six chloride ions, forming regular YCl₆ octahedra that serve as the fundamental building blocks of the crystal structure [1] [9]. The octahedral coordination satisfies the preferred coordination number of six for yttrium(III) ions, optimizing both geometric and electronic stability [12].
The YCl₆ octahedra exhibit edge-sharing connectivity patterns that create extended two-dimensional layers within the crystal structure [1] [9]. Each octahedron shares three edges with neighboring octahedra, resulting in a layered arrangement where individual layers stack to form the complete three-dimensional structure [9]. This edge-sharing mechanism distinguishes yttrium chloride from structures that employ corner-sharing or face-sharing octahedral connectivity patterns [18].
In the hexahydrate form, the coordination environment becomes more complex as water molecules participate in the coordination sphere around yttrium centers [4] [13]. The hydrated structure features [Y(H₂O)₆]³⁺ cationic units with chloride anions serving as counterions rather than directly coordinating ligands [4]. This coordination arrangement fundamentally alters the electronic environment around yttrium centers and influences the overall structural stability and physical properties of the compound [13].
Yttrium(III) chloride exhibits limited polymorphic behavior compared to other rare earth compounds, though distinct structural phases exist depending on hydration state and thermal conditions [1] [17]. The primary polymorphic distinction occurs between the anhydrous and various hydrated forms, with the hexahydrate representing the most thermodynamically stable hydrated phase under ambient conditions [1] [4].
Thermal analysis reveals that the hexahydrate undergoes stepwise dehydration processes as temperature increases [1] [33]. The phase transition from hexahydrate to anhydrous form does not proceed through simple water loss but involves intermediate phases and potential formation of oxychloride species [1]. At approximately 100°C, the hexahydrate begins decomposition, though complete conversion to the anhydrous form requires careful control of atmospheric conditions to prevent hydrolysis reactions [1] [33].
The anhydrous form demonstrates thermal stability up to its melting point of 721°C, maintaining the cubic structure throughout the solid-state temperature range [11]. Unlike some rare earth borohydrides that exhibit multiple polymorphic transitions, yttrium chloride shows relatively simple phase behavior primarily governed by hydration state rather than temperature-induced structural rearrangements [17].
Yttrium(III) chloride shares structural similarities with aluminum chloride and other late lanthanide chlorides, forming part of a broader family of compounds that adopt the aluminum chloride structure type [1] [18] [22]. The structural relationship with aluminum chloride becomes particularly evident in the layered arrangement of octahedral units and the close-packed chloride ion framework [18]. However, significant differences arise from the larger ionic radius of yttrium compared to aluminum, influencing lattice parameters and interatomic distances [18].
Comparative analysis with other lanthanide chlorides reveals that yttrium chloride exhibits structural characteristics most similar to the late lanthanide elements, particularly holmium and erbium chlorides [12] [22]. The ionic radius of yttrium(III) at 0.90 Å closely matches that of holmium(III), explaining the similar coordination preferences and structural motifs observed between these compounds [12] [29]. This size similarity results from the lanthanide contraction effect, which brings yttrium into close structural correspondence with the heavy lanthanides despite its position in the periodic table [12].
Compound | Ionic Radius (Å) | Crystal System | Structure Type | Coordination Number |
---|---|---|---|---|
YCl₃ | 0.90 | Cubic | AlCl₃-type | 6 |
AlCl₃ | 0.54 | Cubic | Layer structure | 6 |
HoCl₃ | 0.90 | Similar to YCl₃ | Late lanthanide | 6 |
ErCl₃ | 0.89 | Monoclinic | AlCl₃-type | 6 |
DyCl₃ | 0.91 | Similar to YCl₃ | Late lanthanide | 6 |
Yttrium(III) chloride hydrate presents as a white to pale yellow crystalline solid in its pure form [1] [2] [3]. The compound typically appears as crystalline aggregates or fine crystalline powder, exhibiting characteristic transparency when formed as larger crystals [4] [2]. Under certain conditions or with slight impurities, the material may display a pink coloration, which is commonly observed in commercial preparations [1] [5] [2].
The compound is characterized as odorless, lacking any distinctive aromatic or chemical odor when properly stored and handled [2]. The crystalline structure exhibits a tendency to form adherent crystals or agglomerated crystalline masses, particularly under ambient humidity conditions due to its pronounced hygroscopic nature [6].
Property | Description | Reference |
---|---|---|
Color | White to pale yellow (may appear pink) | [1] [5] [2] |
Crystal Form | Crystalline aggregates/powder | [4] [2] |
Transparency | Transparent when crystalline | [7] |
Odor | Odorless | [2] |
Texture | Adherent crystalline masses | [6] |
Yttrium(III) chloride hydrate demonstrates exceptional solubility in water and other polar solvents, reflecting its ionic character and strong hydration capacity. The compound exhibits remarkable solubility of 751 grams per liter in water at 20°C, classifying it as very soluble according to pharmaceutical solubility classifications [8] [9] [10].
The aqueous solubility shows temperature dependence, with enhanced dissolution at elevated temperatures. At 50°C, the solubility reaches 235 grams per 100 milliliters, demonstrating the endothermic nature of the dissolution process [6]. The dissolution mechanism involves complete dissociation of the ionic compound with extensive hydration of both yttrium(III) and chloride ions.
In organic solvents, the compound shows selective solubility patterns based on solvent polarity. Ethanol and pyridine serve as effective solvents, with solubilities of 601 and 606 grams per liter respectively at 15°C [8] [9] [10]. This behavior reflects the compound's ability to interact with polar organic molecules through ion-dipole interactions.
The high solubility in polar solvents results from the favorable thermodynamics of ion solvation. The yttrium(III) ion, with its high charge density, forms strong electrostatic interactions with polar solvent molecules, while the chloride ions contribute to the overall solubilization through complementary ion-solvent interactions [2] [11].
Solvent | Temperature (°C) | Solubility (g/L) | Classification |
---|---|---|---|
Water | 20 | 751 | Very soluble |
Water | 50 | 235 g/100mL | Enhanced |
Ethanol | 15 | 601 | Good solubility |
Pyridine | 15 | 606 | Good solubility |
Ether | 25 | Insoluble | Immiscible |
Yttrium(III) chloride hydrate exhibits pronounced deliquescent behavior, representing one of its most characteristic physical properties [12] [7] [10]. The compound spontaneously absorbs atmospheric moisture until it dissolves in the absorbed water, forming a concentrated aqueous solution [13] [14].
The material demonstrates extreme hygroscopicity, with rapid moisture uptake under normal atmospheric conditions [1] [2]. This behavior stems from the high hydration energy of the yttrium(III) ion, which drives the spontaneous absorption of water vapor from the surrounding environment [15]. The hygroscopic nature necessitates storage under strictly controlled conditions to prevent degradation and maintain chemical integrity.
The deliquescence process involves several distinct phases. Initially, the crystalline surface adsorbs water molecules through physisorption. As moisture content increases, the surface begins to dissolve, creating a concentrated solution film. This solution has a lower vapor pressure than pure water, driving continued moisture absorption until complete dissolution occurs [13] [16].
The rate of moisture absorption depends critically on ambient relative humidity. At relative humidity levels above approximately 60%, the compound begins rapid deliquescence, with complete dissolution occurring within hours under high humidity conditions [14] [15]. The process is thermodynamically favored due to the large negative enthalpy of hydration of the yttrium(III) ion.
Yttrium(III) chloride hydrate does not exhibit a true melting point but instead undergoes thermal decomposition beginning at approximately 100°C [6] [17] [18]. The thermal behavior is characterized by stepwise dehydration followed by structural reorganization and eventual chemical decomposition.
Thermal analysis reveals that water loss begins in the temperature range of 55-110°C, depending on heating rate and atmospheric conditions [19]. The dehydration process occurs in multiple stages, with different water molecules being released at distinct temperature intervals based on their coordination environment and binding strength.
Complete dehydration is achieved at approximately 275°C, at which point all coordinated and lattice water molecules have been eliminated [20]. The anhydrous yttrium(III) chloride formed at this temperature exhibits different physical and chemical properties compared to the hydrated form.
Beyond the dehydration temperature, the anhydrous material undergoes further thermal decomposition, ultimately forming yttrium oxychloride (YOCl) as the primary decomposition product [19]. This transformation occurs through hydrolysis reactions involving trace moisture and represents the thermodynamically stable form at elevated temperatures.
Temperature Range (°C) | Process | Products |
---|---|---|
55-110 | Initial water loss | Partially dehydrated salt |
100 | Onset decomposition | Mixed hydration states |
275 | Complete dehydration | Anhydrous YCl₃ |
>400 | Chemical decomposition | YOCl + volatiles |
The density of yttrium(III) chloride hydrate is well-established at 2.18 grams per cubic centimeter at 25°C [1] [2] [6]. This relatively high density reflects the presence of the heavy yttrium atom and the compact packing arrangement in the crystalline lattice.
The density value shows minimal temperature dependence over normal ambient ranges but may vary slightly with hydration state. Partially dehydrated samples exhibit marginally higher densities due to the removal of water molecules and corresponding volume contraction [21].
The specific gravity of the compound, measured relative to water at standard conditions, corresponds directly to the density value of 2.18 [7] [18]. This property is significant for practical applications involving density-based separations or analytical procedures.
The high density correlates with the crystallographic structure, where yttrium(III) ions occupy octahedral coordination sites surrounded by six water molecules, with chloride ions filling interstitial positions to maintain electrical neutrality [8] [22].
Yttrium(III) chloride hydrate exhibits characteristic spectroscopic signatures across multiple analytical techniques, providing unambiguous identification and structural information [23] [24] [25].
Raman spectroscopic analysis reveals several diagnostic features characteristic of the hydrated yttrium(III) complex. The most prominent feature appears as a breathing mode at 384 cm⁻¹, attributed to the symmetric stretching vibration of the [Y(OH₂)₈]³⁺ octaaqua ion [25] [26]. Additional Raman-active modes are observed at 100, 166, 234, and 320 cm⁻¹, providing detailed information about the local coordination environment.
Infrared spectroscopic analysis demonstrates characteristic absorption bands related to coordinated water molecules. The broad absorption in the 3200-3600 cm⁻¹ region corresponds to O-H stretching vibrations of coordinated water molecules [27]. Lower frequency regions (200-400 cm⁻¹) exhibit Y-Cl stretching modes that provide information about the ionic interactions within the crystal lattice [28].
¹H NMR spectroscopy in aqueous solution shows coordinated water protons appearing at approximately 4.7 parts per million, shifted downfield from free water due to the deshielding effect of the yttrium(III) ion [23]. The spectrum provides dynamic information about water exchange processes and coordination geometry.
Mass spectrometric analysis yields the molecular ion peak at m/z 303, corresponding to the hexahydrate form [18]. Fragmentation patterns provide structural confirmation through systematic loss of water molecules and chloride ions.
While the compound itself is colorless, UV-visible spectroscopy becomes relevant in complexation studies. Formation of colored complexes with appropriate ligands, such as Clayton Yellow dye, produces characteristic absorption maxima (λmax = 499 nm) useful for quantitative analysis [24].
Technique | Key Features | Assignment |
---|---|---|
Raman | 384 cm⁻¹ (polarized) | Y-O breathing mode |
Raman | 100, 166, 234, 320 cm⁻¹ | [Y(OH₂)₈]³⁺ modes |
IR | 3200-3600 cm⁻¹ (broad) | Coordinated water O-H |
IR | 200-400 cm⁻¹ | Y-Cl stretching |
¹H NMR | 4.7 ppm | Coordinated water |
MS | m/z 303 | Molecular ion |
The thermal stability of yttrium(III) chloride hydrate is limited by its hydrated nature, with stability maintained only up to approximately 100°C under normal atmospheric conditions [20]. Beyond this temperature, progressive dehydration occurs, fundamentally altering the material's properties.
Under controlled conditions with low humidity, the compound remains stable at ambient temperatures for extended periods. However, thermal stress testing reveals onset of decomposition at 100°C, marking the upper limit for practical applications requiring thermal stability [6] [17] [18].
The thermal decomposition kinetics follow first-order behavior with respect to the hydrated compound concentration. Activation energy calculations from thermogravimetric analysis indicate moderate energy barriers for water loss, consistent with the ionic nature of the hydration interactions [29].
Atmospheric composition significantly influences thermal stability. Under dry conditions, decomposition temperatures may be slightly elevated, while high humidity environments accelerate decomposition through enhanced water activity [19] [20].
For practical applications, the compound should be stored and handled below 80°C to ensure stability margins and prevent inadvertent dehydration [1]. Storage containers must provide moisture protection while allowing for thermal expansion during temperature fluctuations.
Parameter | Value | Conditions |
---|---|---|
Stability limit | 100°C | Standard atmosphere |
Recommended storage | <80°C | Controlled humidity |
Decomposition onset | 100°C | TGA analysis |
Complete dehydration | 275°C | Inert atmosphere |
Final decomposition | >400°C | Oxidative conditions |